N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound featuring a 2-oxo-1,2-dihydropyridine core substituted with a hydroxymethyl group at position 4, a methyl group at position 6, and an N-butyl carboxamide moiety.
Properties
IUPAC Name |
N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-5-13-11(16)10-9(7-15)6-8(2)14-12(10)17/h6,15H,3-5,7H2,1-2H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSPPFORNBNNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(NC1=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-n-butyl-4-hydroxy-6-methyl-pyrimidine with acetic acid under basic conditions, followed by further reactions to introduce the hydroxymethyl and carboxamide groups . The reaction conditions often involve the use of bases such as triethylamine or trimethylamine and solvents like dimethylacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features
The 2-oxo-1,2-dihydropyridine scaffold is common among analogs, but substituent variations critically influence biological activity and physicochemical properties. Key structural comparisons include:
Key Observations :
- The 6-methyl group is conserved across most analogs, suggesting its role in stabilizing receptor interactions .
- Position 4: The target compound’s hydroxymethyl group is unique; analogs typically lack substituents here. This group may enhance solubility or hydrogen-bonding capacity, akin to hydroxymethyl phenol’s role in polymer-water interactions .
- N-Substituent : The N-butyl chain in the target compound contrasts with bulkier groups (e.g., cycloheptyl in B6/B7 or sugar moieties in Compound 13). Smaller alkyl chains like butyl may improve metabolic stability compared to aromatic or cyclic groups .
Pharmacological Activity
CB2 Receptor Affinity
- Analogs such as B6 and B7 exhibit CB2 receptor selectivity, with substituents at Position 5 (e.g., 4-methoxyphenyl) modulating agonism/antagonism .
Kinase Inhibition
Physicochemical Properties
Key Observations :
- The target compound’s hydroxymethyl group may improve aqueous solubility compared to halogenated or aromatic analogs like B7 or B7.
- High-yield synthesis (e.g., 93% for Compound 13) suggests that introducing polar groups (e.g., hydroxymethyl) is feasible without compromising efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
